molecular formula C14H23NO3S B13223845 N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide

N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide

Cat. No.: B13223845
M. Wt: 285.40 g/mol
InChI Key: YPBFRVBTEFCEIO-UHFFFAOYSA-N
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Description

N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the sulfonation of a benzene derivative followed by the introduction of the ethyl, isopropyl, and propoxy groups through various substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into simpler forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one of its substituents with another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: Sulfonamides are known for their antibacterial properties, and this compound could be explored for its potential therapeutic effects.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-3-(propan-2-yl)aniline: Shares the ethyl and isopropyl groups but lacks the sulfonamide and propoxy groups.

    N,N-Diisopropylethylamine: Contains similar alkyl groups but differs in its overall structure and lacks the benzene ring and sulfonamide group.

Uniqueness

N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide is unique due to its combination of substituents, which confer specific chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound features an ethyl group, a propan-2-yl group, and a propoxy group attached to a benzene ring, which contributes to its unique properties and interactions within biological systems. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H23NO3S
  • Molecular Weight : 285.40 g/mol
  • IUPAC Name : N-Ethyl-3-(propan-2-yl)-4-propoxybenzenesulfonamide

Structural Features

FeatureDescription
Sulfonamide GroupEssential for biological activity and enzyme interaction
Ethyl GroupInfluences lipophilicity and solubility
Propan-2-yl GroupAffects steric hindrance and binding affinity
Propoxy GroupModifies reactivity and interaction with biological targets

Biological Activity

This compound exhibits various biological activities primarily through its interaction with specific enzymes and metabolic pathways. The following sections detail its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of sulfonamides, including this compound, is often attributed to their ability to inhibit bacterial growth by interfering with folate synthesis. This inhibition occurs via the following mechanisms:

  • Enzyme Inhibition : The compound mimics para-amino benzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thus inhibiting bacterial folate synthesis.
  • Binding Affinity : Studies suggest that structural modifications influence binding affinity to target enzymes, enhancing or reducing antibacterial efficacy.

Therapeutic Applications

Research indicates that this compound may have potential applications in treating bacterial infections, particularly in antibiotic-resistant strains. Its unique structure allows it to interact differently compared to other sulfonamides, possibly leading to novel therapeutic outcomes.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that this compound demonstrated significant antibacterial activity, particularly against resistant strains of Escherichia coli and Staphylococcus aureus.

Cardiovascular Effects

Another investigation focused on the cardiovascular effects of sulfonamide derivatives using an isolated rat heart model. The study found that certain sulfonamides could alter perfusion pressure and coronary resistance, suggesting potential cardiovascular implications for compounds like this compound .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N,N-Dimethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamideContains dimethyl instead of ethylDifferent steric and electronic properties
3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamideLacks nitrogen substituentsPrimarily used as a reagent rather than a therapeutic agent

Properties

Molecular Formula

C14H23NO3S

Molecular Weight

285.40 g/mol

IUPAC Name

N-ethyl-3-propan-2-yl-4-propoxybenzenesulfonamide

InChI

InChI=1S/C14H23NO3S/c1-5-9-18-14-8-7-12(10-13(14)11(3)4)19(16,17)15-6-2/h7-8,10-11,15H,5-6,9H2,1-4H3

InChI Key

YPBFRVBTEFCEIO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC)C(C)C

Origin of Product

United States

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